![molecular formula C9H9ClINO2 B1442433 Ethyl 4-amino-2-chloro-5-iodobenzoate CAS No. 1057076-51-3](/img/structure/B1442433.png)
Ethyl 4-amino-2-chloro-5-iodobenzoate
Overview
Description
Ethyl 4-amino-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of Ethyl 4-amino-2-chloro-5-iodobenzoate involves the reaction of ethyl 4-amino-2-chlorobenzoate with iodine in the presence of silver (I) sulphate . The reaction is carried out in ethanol at room temperature for 45 minutes . The yield of this reaction is approximately 74% .Molecular Structure Analysis
The molecular weight of Ethyl 4-amino-2-chloro-5-iodobenzoate is 325.53 . The compound contains nine carbon atoms, nine hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 4-amino-2-chloro-5-iodobenzoate is employed in the synthesis of new chemical compounds with potential applications in various fields. For instance, the synthesis of thiazolo[5,4-d]pyrimidines using a mixture of ethyl chloroformate and DMF demonstrates the utility of related compounds in producing chemicals with potential biological activity (El-bayouki & Basyouni, 1988). Similarly, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used to synthesize new agents with apoptosis-inducing properties for breast cancer treatment (Gad et al., 2020).
Material Science and Crystallography
In material science and crystallography, derivatives of ethyl 4-amino-2-chloro-5-iodobenzoate are involved in forming complex structures. For example, reactions involving 2-iodobenzoic acid, closely related to ethyl 4-amino-2-chloro-5-iodobenzoate, result in the formation of binuclear neutral complexes analyzed using X-ray crystallography (Bondarenko & Adonin, 2021).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, ethyl 4-amino-2-chloro-5-iodobenzoate and its derivatives are key intermediates. For example, the synthesis of 2-chloro-4-chloromethylbenzothiazole from ethyl 4-aminobenzonic, a related compound, showcases the synthesis of intermediates with potential applications in medicinal chemistry (Zheng-hong, 2009).
Environmental Studies
In environmental studies, research on derivatives like ethyl 4-aminobenzoate (Et-PABA) has provided insights into the environmental behavior of UV filters. Et-PABA is used in sunscreens and anesthetic ointments, and studies on its occurrence in environmental waters and its photocatalytic profile are significant for understanding environmental impacts (Li et al., 2017).
properties
IUPAC Name |
ethyl 4-amino-2-chloro-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSDXXBKWYBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-chloro-5-iodobenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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